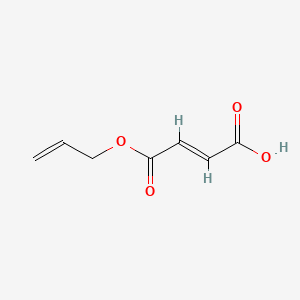

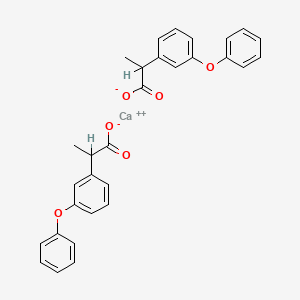

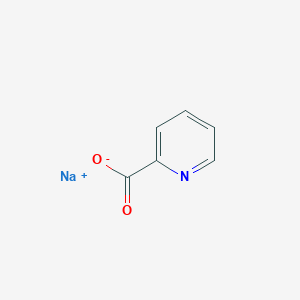

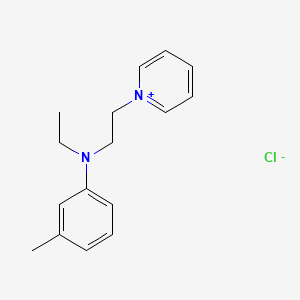

sodium;pyridine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound with the identifier “sodium;pyridine-2-carboxylate” is known as Alkenes, C15-18. It is a mixture of hydrocarbons with carbon chain lengths ranging from fifteen to eighteen. This compound is derived from petroleum products and is primarily composed of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Alkenes, C15-18 involves the cracking of larger hydrocarbons found in petroleum. This process typically occurs in a refinery setting where high temperatures and pressures are used to break down larger molecules into smaller ones. The cracking process can be achieved through thermal cracking, catalytic cracking, or hydrocracking.

Industrial Production Methods:

Thermal Cracking: This method involves heating the hydrocarbons to very high temperatures (around 450-750°C) in the absence of a catalyst. The high temperature causes the larger hydrocarbons to break down into smaller alkenes.

Catalytic Cracking: In this method, a catalyst such as zeolite is used to lower the temperature required for cracking (around 450-500°C). This process is more efficient and produces a higher yield of alkenes.

Hydrocracking: This method involves the use of hydrogen gas and a catalyst to break down the hydrocarbons. It operates at lower temperatures (around 300-450°C) and pressures compared to thermal cracking.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Alkenes, C15-18 can undergo oxidation reactions to form alcohols, aldehydes, ketones, and carboxylic acids. Common oxidizing agents include potassium permanganate and ozone.

Reduction: The double bonds in alkenes can be reduced to form alkanes using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

Substitution: Alkenes can undergo halogenation reactions where the double bond reacts with halogens (e.g., chlorine or bromine) to form dihalogenated compounds.

Addition: Alkenes can participate in addition reactions where molecules such as hydrogen halides (e.g., hydrogen chloride) or water add across the double bond to form haloalkanes or alcohols, respectively.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), ozone (O3)

Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalyst

Substitution: Chlorine (Cl2), bromine (Br2)

Addition: Hydrogen chloride (HCl), water (H2O)

Major Products:

Oxidation: Alcohols, aldehydes, ketones, carboxylic acids

Reduction: Alkanes

Substitution: Dihalogenated compounds

Addition: Haloalkanes, alcohols

Applications De Recherche Scientifique

Chemistry: Alkenes, C15-18 are used as intermediates in the synthesis of various chemicals. They serve as starting materials for the production of alcohols, aldehydes, and carboxylic acids through oxidation reactions.

Biology: In biological research, alkenes are studied for their role in cell membrane structure and function. They are also used in the synthesis of biologically active compounds.

Medicine: Alkenes are used in the pharmaceutical industry as intermediates in the synthesis of drugs. They are also studied for their potential therapeutic effects.

Industry: Alkenes, C15-18 are used in the production of lubricants, detergents, and plasticizers. They are also used as feedstock in the production of polymers and other industrial chemicals.

Mécanisme D'action

The mechanism of action of alkenes, C15-18 involves their ability to undergo various chemical reactions due to the presence of carbon-carbon double bonds. These double bonds are reactive sites that can participate in oxidation, reduction, substitution, and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparaison Avec Des Composés Similaires

Alkenes, C10-14: These are shorter-chain alkenes with carbon chain lengths ranging from ten to fourteen. They have similar chemical properties but differ in their physical properties such as boiling points and viscosities.

Alkenes, C20-24: These are longer-chain alkenes with carbon chain lengths ranging from twenty to twenty-four. They have higher boiling points and viscosities compared to Alkenes, C15-18.

Uniqueness: Alkenes, C15-18 are unique due to their specific carbon chain length, which gives them distinct physical properties such as boiling points and viscosities. These properties make them suitable for specific industrial applications such as lubricants and plasticizers.

Propriétés

IUPAC Name |

sodium;pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2.Na/c8-6(9)5-3-1-2-4-7-5;/h1-4H,(H,8,9);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEBKHAOAHYZHT-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4NNaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylate](/img/structure/B7824124.png)

![sodium;(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylate](/img/structure/B7824153.png)

![n-[3-(Dimethylamino)propyl]propanamide](/img/structure/B7824170.png)